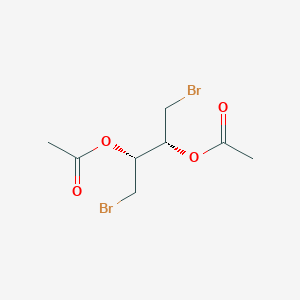
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane is a chemical compound commonly used in scientific research. The compound is a reagent that is used to crosslink proteins and nucleic acids, making it an essential tool for studying the structure and function of biological molecules.
Mecanismo De Acción
The mechanism of action of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane involves the formation of covalent bonds between the crosslinking reagent and the biological molecule. The crosslinking occurs between lysine or cysteine residues in proteins, or between nucleotides in nucleic acids. The crosslinking stabilizes the structure of the molecule, providing valuable insights into its function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane depend on the specific biological molecule being studied. In general, crosslinking with (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane can affect the activity, stability, and conformation of the molecule. The effects of crosslinking can be studied using a variety of biochemical and biophysical techniques, including mass spectrometry, X-ray crystallography, and nuclear magnetic resonance spectroscopy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane in lab experiments include its ability to crosslink a wide range of biological molecules, its ease of use, and its relatively low cost. However, there are also limitations to the use of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane. For example, the crosslinking reaction can be difficult to control, and the crosslinked molecules may be difficult to isolate and study. Additionally, the crosslinking reaction can introduce artifacts or distortions in the structure of the biological molecule being studied.
Direcciones Futuras
There are many future directions for the use of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane in scientific research. One promising area of research is the development of new crosslinking reagents that can provide even more detailed information about the structure and function of biological molecules. Another area of research is the development of new techniques for analyzing crosslinked molecules, such as advanced mass spectrometry and computational modeling. Finally, there is a need for more research on the limitations and artifacts associated with crosslinking, in order to improve the accuracy and reliability of crosslinking experiments.
Métodos De Síntesis
The synthesis of (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane involves the reaction of 1,4-diacetoxy-2-butene with bromine in the presence of a catalyst. The reaction produces a mixture of stereoisomers, with the (2R,3R)-stereoisomer being the most commonly used in scientific research.
Aplicaciones Científicas De Investigación
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane is widely used in scientific research as a crosslinking reagent. The compound is used to study the structure and function of biological molecules, including proteins and nucleic acids. Crosslinking with (2R,3R)-1,4-Dibromo-2,3-diacetoxybutane can provide valuable information about the interactions between different parts of a molecule, as well as the overall structure of the molecule.
Propiedades
Número CAS |
128730-80-3 |
|---|---|
Nombre del producto |
(2R,3R)-1,4-Dibromo-2,3-diacetoxybutane |
Fórmula molecular |
C8H12Br2O4 |
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
[(2R,3R)-3-acetyloxy-1,4-dibromobutan-2-yl] acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
DANAEPFRHWNMKW-YUMQZZPRSA-N |
SMILES isomérico |
CC(=O)O[C@@H](CBr)[C@H](CBr)OC(=O)C |
SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
SMILES canónico |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Sinónimos |
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



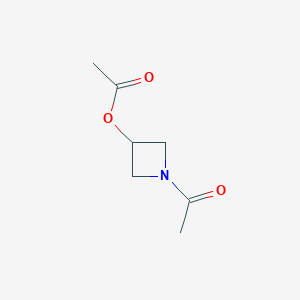
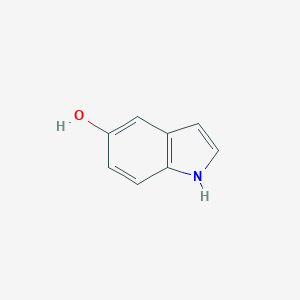
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)

![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
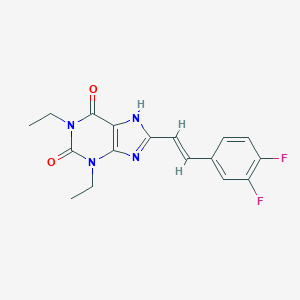
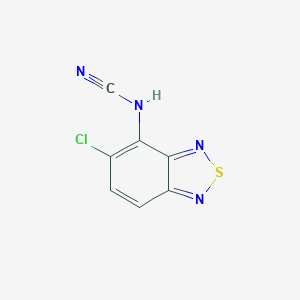

![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
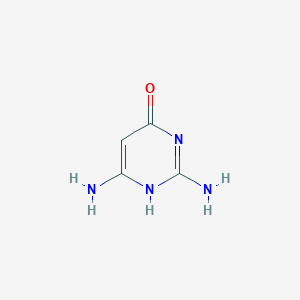
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)

![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)